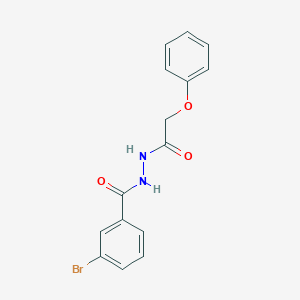

3-bromo-N'-(phenoxyacetyl)benzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2O3 |

|---|---|

Molecular Weight |

349.18g/mol |

IUPAC Name |

3-bromo-N'-(2-phenoxyacetyl)benzohydrazide |

InChI |

InChI=1S/C15H13BrN2O3/c16-12-6-4-5-11(9-12)15(20)18-17-14(19)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,17,19)(H,18,20) |

InChI Key |

KULSRXCRWYJTEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N Phenoxyacetyl Benzohydrazide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-bromo-N'-(phenoxyacetyl)benzohydrazide, identifies the most logical disconnection at the C-N amide bond formed between the two constituent parts of the molecule. This disconnection points to two primary building blocks: 3-bromobenzohydrazide and phenoxyacetyl chloride.

3-bromobenzohydrazide is a crucial intermediate, typically prepared in a two-step sequence starting from 3-bromobenzoic acid.

Esterification of 3-bromobenzoic acid: The synthesis begins with the conversion of 3-bromobenzoic acid to its corresponding ester, commonly the ethyl or methyl ester. This is a standard esterification reaction, often catalyzed by a strong acid (like sulfuric acid) in an excess of the corresponding alcohol (ethanol or methanol) under reflux conditions.

Hydrazinolysis of the ester: The resulting ester, for instance, ethyl 3-bromobenzoate, is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This nucleophilic acyl substitution reaction, known as hydrazinolysis, involves the displacement of the alkoxy group (-OEt) by the hydrazine nucleophile, yielding 3-bromobenzohydrazide as a stable, crystalline solid. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), under reflux.

The precursor, 3-bromobenzoic acid, can be synthesized via methods such as the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412) or through the direct bromination of benzoic acid. chemicalbook.comprepchem.com

The second key precursor is phenoxyacetyl halide, with phenoxyacetyl chloride being the most frequently used derivative due to its high reactivity and ease of preparation. guidechem.comsigmaaldrich.comchemdad.com It is synthesized from phenoxyacetic acid by treatment with a chlorinating agent.

Common methods include:

Reaction with Thionyl Chloride (SOCl₂): Refluxing phenoxyacetic acid with thionyl chloride is a widely used and effective method. chemdad.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.

Reaction with Oxalyl Chloride ((COCl)₂): This is another mild and efficient method for converting carboxylic acids to acyl chlorides.

Reaction with Phosphorus Trichloride (PCl₃): This reagent can also be employed for the conversion, similar to the preparation of phenylacetyl chloride. prepchem.com

Phenoxyacetyl chloride is a moisture-sensitive liquid and should be handled with appropriate care. guidechem.comchemdad.com

Table 1: Physical and Chemical Properties of Key Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155 | 282 | prepchem.com |

| 3-Bromobenzohydrazide | C₇H₇BrN₂O | 215.05 | 151-154 | - | sigmaaldrich.comchemicalbook.com |

Condensation Reactions for Hydrazide Formation

The final step in the synthesis is the condensation of 3-bromobenzohydrazide with phenoxyacetyl chloride. This nucleophilic acyl substitution reaction results in the formation of the desired this compound and hydrogen chloride (HCl) as a byproduct.

The efficiency of the condensation reaction is highly dependent on the chosen conditions.

Solvent Systems: Aprotic solvents are generally preferred for this reaction to avoid unwanted side reactions with the highly reactive acyl chloride. Dichloromethane (CH₂Cl₂) is a common choice, as it is a good solvent for the reactants and is unreactive under the reaction conditions. chemdad.comnih.gov Other suitable aprotic solvents include tetrahydrofuran (B95107) (THF), 1,4-dioxane, and chloroform. organic-chemistry.org

Base/Catalysis: The reaction generates hydrogen chloride, which can protonate the nitrogen atoms of the hydrazide, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is critical to neutralize the HCl as it is formed. Tertiary amines, such as triethylamine (B128534) (Et₃N) or pyridine, are frequently used as acid scavengers. chemdad.com They are added to the reaction mixture in at least stoichiometric amounts. In some cases, an inorganic base like cesium carbonate (Cs₂CO₃) can also be effective. organic-chemistry.org The reaction is typically exothermic, so it is often performed at room temperature or with initial cooling to 0°C, followed by dropwise addition of the acyl chloride to the solution of the hydrazide and base. nih.gov

Table 2: Representative Conditions for Hydrazide Synthesis via Acyl Chloride

| Hydrazide | Acyl Chloride | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|---|

| Isoniazid | Substituted Benzoyl Chloride | Dichloromethane | - (Implied) | Room Temp | nih.gov |

| Hydrazones | Phenoxyacetyl Chloride | Dichloromethane | Triethylamine | Not specified | chemdad.com |

Maximizing the yield and ensuring the purity of the final product are paramount.

Yield Optimization: Key factors for optimizing the yield include maintaining an anhydrous environment to prevent hydrolysis of the acyl chloride, controlling the reaction temperature to minimize side reactions, and ensuring the efficient removal of the HCl byproduct by the base. The order of addition is also important; slowly adding the phenoxyacetyl chloride to the hydrazide solution helps to control the reaction rate and prevent the formation of undesired N,N'-diacylated byproducts.

Purity Assessment and Purification: The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess base), followed by a wash with a basic solution (like aqueous sodium bicarbonate to remove any unreacted phenoxyacetic acid), and finally with brine. The crude product, which is expected to be a solid, can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. biointerfaceresearch.com The purity of the final compound, this compound, is confirmed through analytical techniques such as melting point determination, infrared (IR) spectroscopy (to confirm the presence of N-H and C=O functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR to elucidate the structure), and mass spectrometry (to confirm the molecular weight). nih.gov

Alternative Synthetic Approaches and Modifications

While the acyl chloride method is the most direct, alternative approaches can be employed, particularly to avoid the use of highly reactive and moisture-sensitive acyl chlorides.

Direct Carboxylic Acid Coupling: A prominent alternative involves the direct coupling of phenoxyacetic acid with 3-bromobenzohydrazide using a peptide coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid in situ, allowing it to react with the hydrazide under milder conditions. This method avoids the need to isolate the acyl chloride.

Active Ester Method: Phenoxyacetic acid can be converted into an "active ester" (e.g., an N-hydroxysuccinimide ester). These esters are more stable than acyl chlorides but still sufficiently reactive to acylate the hydrazide.

Mixed Anhydride (B1165640) Method: The formation of a mixed anhydride from phenoxyacetic acid (e.g., by reacting with ethyl chloroformate) provides another activated intermediate that can readily react with 3-bromobenzohydrazide.

These alternative methods offer a broader scope and can be advantageous when dealing with sensitive substrates or when milder reaction conditions are required.

Structural Elucidation and Conformational Analysis of 3 Bromo N Phenoxyacetyl Benzohydrazide

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, molecules of 3-bromo-N'-(phenoxyacetyl)benzohydrazide would be expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. Hydrogen bonds are anticipated to be the most significant of these, playing a crucial role in the formation of a stable, three-dimensional supramolecular architecture.

The hydrazide moiety (–C(O)NHNHC(O)–) is a potent hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen atoms). It is highly probable that intermolecular N–H···O hydrogen bonds would be a primary feature, linking neighboring molecules into chains, sheets, or more complex networks. For instance, in the crystal structure of 3-Bromo-N′-(2-hydroxybenzylidene)benzohydrazide, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov Similarly, (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide forms sheets through intermolecular N—H⋯O, O—H⋯N and O—H⋯O hydrogen bonds. nih.gov

A hypothetical table of hydrogen bond geometries, based on typical values from related structures, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···O=C | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 150-170 |

| C–H···O=C | ~ 0.95 | ~ 2.3-2.6 | ~ 3.2-3.5 | ~ 130-160 |

| C–H···π | ~ 0.95 | ~ 2.6-2.9 | ~ 3.5-3.8 | ~ 120-150 |

Dihedral Angle Analysis and Molecular Conformation in the Crystalline State

Based on studies of similar compounds, the molecule is expected to be largely planar, although some twisting is likely to occur to minimize steric hindrance. For example, the dihedral angle between the two benzene (B151609) rings in 3-Bromo-N′-(2-hydroxybenzylidene)benzohydrazide is 18.5 (3)°. nih.gov In (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, this angle is much smaller at 4.6 (2)°. nih.gov The conformation around the amide bonds within the hydrazide linker is typically trans, as this is energetically more favorable. The flexibility of the phenoxyacetyl group, due to the ether linkage, would allow for additional conformational possibilities.

A table of expected key dihedral angles is provided below, with values estimated from related structures.

| Dihedral Angle | Expected Range (°) |

| Phenyl Ring 1 - Hydrazide Plane | 5 - 20 |

| Phenyl Ring 2 - Hydrazide Plane | 5 - 20 |

| C-N-N-C | 170 - 180 |

| O-C-C-N | 0 - 20 |

Stereochemical Considerations (E/Z Isomerism at the Hydrazone Moiety)

The term "hydrazone moiety" is technically a misnomer for the compound this compound, as it contains a hydrazide linkage (–C(O)NHNHC(O)–) rather than a hydrazone (C=N-NH-). However, the core principle of E/Z isomerism can be considered around the amide C-N bonds.

Due to the partial double bond character of the C-N amide bonds, rotation is restricted, leading to the possibility of cis (Z) and trans (E) isomers. In the vast majority of structurally characterized acylhydrazides, the conformation about the C(O)-NH bond is found to be trans (E). This configuration is significantly more stable due to reduced steric clash between the substituents on the carbonyl carbon and the nitrogen atom. Therefore, it is highly probable that this compound exists exclusively as the E,E-conformer in the solid state. The E configuration is consistently observed in related benzohydrazide (B10538) structures. nih.govresearchgate.netnih.gov

The potential for E/Z isomerization in solution, possibly induced by photochemical or thermal stimuli, is a known characteristic of acylhydrazones and could be relevant for this compound, though the stability of the E isomer is generally much greater. chemicalbook.combldpharm.com

| Moiety | Possible Isomers | Predominant Isomer in Solid State | Rationale |

| Benzoyl Amide (C-N) | E / Z | E (trans) | Lower steric hindrance |

| Phenoxyacetyl Amide (C-N) | E / Z | E (trans) | Lower steric hindrance |

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of 3-bromo-N'-(phenoxyacetyl)benzohydrazide. These calculations are foundational for interpreting the molecule's intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

These geometric parameters are crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the benzohydrazide (B10538) moiety and the torsion angles associated with the phenoxyacetyl group can significantly influence how the molecule interacts with its environment.

Table 1: Representative Optimized Geometrical Parameters of a Benzohydrazide Derivative Core Structure (Calculated using DFT/B3LYP) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=O | 1.23 | - | - | | N-N | 1.38 | - | - | | C-N (amide) | 1.35 | - | - | | C-C (aromatic) | 1.39 - 1.41 | - | - | | - | - | O=C-N | 122.5 | | - | - | C-N-N | 118.9 | | - | - | C-O-C | 117.8 | | - | - | - | C-C-C=O | 178.5 | | - | - | - | O=C-N-N | -175.0 | Note: This table presents typical values for a benzohydrazide core and is for illustrative purposes. Actual values for this compound would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich regions, such as the phenoxy and bromo-substituted benzene (B151609) rings, while the LUMO might be distributed over the carbonyl and hydrazide linkage. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for a Hydrazone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.53 |

| ELUMO | -0.83 |

| Energy Gap (ΔE) | 4.70 |

Note: These values are representative and serve as an example. irjweb.com Specific calculations are needed for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. mdpi.com It helps in identifying the regions that are rich or deficient in electrons. In an MEP map, regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as potential sites for hydrogen bonding or coordination. mdpi.com The hydrogen atoms of the N-H groups would exhibit a positive potential. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a class of compounds like benzohydrazides, which have been explored for various biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogues. nih.govnih.gov The process involves compiling a dataset of related compounds with known activities and calculating a set of molecular descriptors for each. These descriptors can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

By using statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical model is built that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of this compound based on its calculated descriptors. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be employed, which use 3D steric and electrostatic fields to build predictive models for analogues. rsc.org Such models can guide the design of more potent compounds by indicating which structural modifications are likely to enhance activity.

Lack of Specific Research Data for this compound

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound pertaining to the requested computational chemistry and cheminformatics studies.

While the search yielded general information on the synthesis and biological activities of the broader class of bromo-benzohydrazide derivatives, no dedicated studies were found for "this compound" that would allow for a detailed and scientifically accurate discussion of the following topics as per the requested outline:

Pharmacophore Modeling and Virtual Screening:The scientific literature does not contain any information on pharmacophore models developed from this compound, nor are there any reports of its use in virtual screening campaigns.

Due to the absence of specific research data for "this compound" in the requested areas of computational chemistry, it is not possible to generate the article as per the provided outline and instructions. Constructing such an article would require speculation or the inclusion of data from related but distinct compounds, which would violate the strict requirement to focus solely on the specified chemical entity.

Further research and dedicated computational studies on this compound are necessary to elucidate the specific details of its molecular descriptors, ligand-target interactions, and pharmacophoric features.

Structure Activity Relationship Sar Studies and Rational Design

Impact of the 3-bromo Substituent on Biological Activity and Molecular Interactions

The introduction of a bromine atom at the 3-position of the benzohydrazide (B10538) ring is a critical determinant of the molecule's biological activity. Halogen substituents, such as bromine, can significantly modulate a compound's lipophilicity, electronic character, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Studies on related 3- and 4-bromo-N'-(substituted benzylidene)benzohydrazides have demonstrated their potential as antimicrobial and anticancer agents. For instance, a series of these compounds was synthesized and evaluated for their biological activities, revealing that the presence and position of the bromo substituent play a crucial role. nih.gov One of the most potent anticancer agents from this series, with an IC50 value of 1.20 µM, was a bromo-substituted benzohydrazide. nih.gov In another study, N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide showed excellent anti-nematode activity. biointerfaceresearch.com These findings underscore the significance of the bromo substituent in enhancing the pharmacological profile of benzohydrazide derivatives. The bromo group can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-protein complex, and its electron-withdrawing nature can influence the acidity of the N-H proton of the hydrazone linker, which is often involved in key hydrogen bonding interactions with the target.

Table 1: Anticancer Activity of Bromo-Substituted Benzohydrazide Derivatives An interactive data table will be generated here based on available data.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 22 | 4-bromo | HCT116 | 1.20 | nih.gov |

| Standard | 5-Fluorouracil | HCT116 | 4.6 | nih.gov |

| Standard | Tetrandrine | HCT116 | 1.53 | nih.gov |

Role of the Phenoxyacetyl Moiety in Ligand Binding and Efficacy

Research on a new class of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyacetyl) benzohydrazide derivatives has highlighted their potential as antibacterial agents. nih.gov In this study, compounds incorporating the aryloxyacetyl moiety demonstrated significant antibacterial activity. For example, 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (a related N'-(2-aryloxyacetyl) benzohydrazide derivative) showed good antibacterial activity against Staphylococcus aureus with a minimum bactericidal concentration (MBC) of 0.62 μg/mL. nih.gov This suggests that the phenoxyacetyl moiety is crucial for the compound's ability to interact effectively with bacterial targets. The flexibility of the ether linkage allows the phenoxy group to adopt an optimal orientation within the binding pocket to maximize these favorable interactions.

Influence of the Benzohydrazide Core on Pharmacological Profile

The benzohydrazide core serves as a central scaffold, providing a rigid framework that correctly orients the 3-bromo and phenoxyacetyl substituents for optimal interaction with a biological target. The hydrazide-hydrazone linkage (-CO-NH-N=CH-) is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. thepharmajournal.com

The amide and hydrazone functionalities within this core are capable of forming crucial hydrogen bonds with amino acid residues in the active site of enzymes or receptors. Benzohydrazide derivatives have been extensively studied and have shown a wide array of pharmacological activities. thepharmajournal.comallresearchjournal.com The planarity of the benzoyl hydrazone fragment can also facilitate π-π stacking interactions with aromatic amino acid residues.

Systematic Modulation of Substituents on Aromatic Rings and Hydrazone Linker

The rational design of more potent and selective analogs of 3-bromo-N'-(phenoxyacetyl)benzohydrazide involves the systematic modification of its structure. This includes altering the substituents on both the benzohydrazide and the phenoxy rings, as well as modifying the hydrazone linker.

For instance, studies on N'-substituted benzylidene benzohydrazides have shown that the nature and position of substituents on the benzylidene ring dramatically affect biological activity. thepharmajournal.com Electron-donating and electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its binding affinity and reactivity.

Modification of the hydrazone linker, for example, by replacing the hydrogen atom with small alkyl groups, could influence the molecule's conformational flexibility and its ability to act as a hydrogen bond donor. However, such modifications must be approached with caution, as the N-H group is often critical for activity.

Design Principles for Enhanced Target Selectivity and Potency

To enhance the target selectivity and potency of this compound, several design principles can be applied. A deep understanding of the target's three-dimensional structure, often obtained through X-ray crystallography or homology modeling, is invaluable. This allows for the rational design of analogs with improved complementarity to the binding site.

Key design strategies include:

Structure-based drug design: Utilizing the 3D structure of the target to design molecules that fit precisely into the active site and form specific, high-affinity interactions.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the bromo substituent could be replaced with other halogens or a trifluoromethyl group.

Conformational restriction: Introducing cyclic structures or other rigidifying elements to lock the molecule into its bioactive conformation, which can increase affinity and selectivity.

By applying these principles, it is possible to systematically optimize the structure of this compound to develop new and more effective therapeutic agents.

Coordination Chemistry and Metal Complexation Research

Synthesis of Metal Complexes with 3-bromo-N'-(phenoxyacetyl)benzohydrazide as a Ligand

The synthesis of metal complexes using hydrazone ligands, including derivatives of 3-bromobenzohydrazide, typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov For instance, the synthesis of a related hydrazone, (E)-3-Bromo-N'-(2-hydroxy-1-naphthylidene)benzohydrazide, was achieved by reacting 2-hydroxy-1-naphthaldehyde (B42665) with an equimolar amount of 3-bromobenzohydrazide in methanol (B129727). nih.gov Similarly, another related compound, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, was synthesized via a Schiff base condensation route. fupress.net

The general synthetic approach for creating metal complexes with ligands like this compound often involves dissolving the ligand and a metal salt (e.g., chlorides or nitrates of transition metals) in a solvent such as methanol or ethanol (B145695). The mixture is then typically refluxed for a period, during which the complex precipitates out of the solution. The resulting solid is then filtered, washed, and dried. The stoichiometry of the reactants is a critical factor that influences the structure of the resulting complex. For example, studies on other bromo-benzohydrazide derivatives have shown the formation of complexes with a 1:2 metal-to-ligand ratio, suggesting an octahedral geometry. researchgate.net

Hydrothermal synthesis is another method employed, which can sometimes lead to in situ ligand formation or transformation, yielding different complex structures. rsc.org The choice of solvent and reaction temperature can significantly influence the final product, leading to different classes of coordination complexes. rsc.org

Spectroscopic and Structural Characterization of Metal Chelates

The characterization of metal complexes of this compound and related ligands is accomplished through various spectroscopic and analytical techniques to determine their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool to confirm the coordination of the ligand to the metal ion. In the IR spectrum of a related ligand, bands corresponding to the C=O and N-H groups are of particular interest. nih.gov Upon complexation, a shift in the C=O stretching vibration to a lower frequency is typically observed, indicating the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the N-H stretching vibration can suggest the involvement of the hydrazinic nitrogen in coordination. New bands at lower frequencies can be assigned to the M-O and M-N vibrations, further confirming the formation of the chelate.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The spectra of transition metal complexes often show d-d transition bands, which are characteristic of their specific coordination environment, such as octahedral or tetrahedral geometry. researchgate.net

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements help determine the magnetic properties of the complexes, which can infer the geometry and the oxidation state of the metal ion. researchgate.net Molar conductance measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. Low conductance values typically suggest that the complexes are non-electrolytic. researchgate.net

Below is a representative data table summarizing typical shifts in IR spectral bands upon complexation for a hydrazone ligand.

| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Inference |

| N-H | ~3200 | ~3150 | Involvement of N-H group in coordination or H-bonding |

| C=O (Amide I) | ~1680 | ~1650 | Coordination through carbonyl oxygen |

| C=N (Azomethine) | ~1620 | ~1600 | Coordination through azomethine nitrogen |

| N-N | ~950 | ~970 | Shift indicates coordination of azomethine nitrogen |

| M-O | - | ~550 | Formation of metal-oxygen bond |

| M-N | - | ~450 | Formation of metal-nitrogen bond |

Alteration of Molecular Mechanisms upon Metal Complexation

The coordination of a metal ion to this compound can significantly alter the molecule's electronic structure and, consequently, its chemical reactivity and biological properties. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This process can enhance the lipophilicity of the complex, which may facilitate its transport across biological membranes.

Furthermore, the formation of the metal chelate can lead to a more rigid and planar structure, which can influence its interaction with biological targets. The delocalization of electrons across the chelate ring can also stabilize the complex and alter its redox potential compared to the free ligand or the metal ion. These changes in physicochemical properties upon metal complexation are often cited as the reason for the enhanced biological activity of some metal complexes compared to their parent ligands.

Influence of Metal Ions on Compound Stability and Reactivity

The nature of the metal ion plays a crucial role in determining the stability, structure, and reactivity of the resulting complex with this compound. Different metal ions have varying ionic radii, coordination number preferences, and Lewis acidity, which all influence the properties of the complex.

Stability: The stability of the metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Geometry: The preferred coordination geometry is highly dependent on the metal ion. For example, Cu(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect, while Zn(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. researchgate.net Vanadium has been shown to form octahedral complexes in the +5 oxidation state. nih.gov

Reactivity: The Lewis acidity of the metal ion can influence the reactivity of the coordinated ligand. A more acidic metal ion can polarize the ligand more effectively, potentially making it more susceptible to nucleophilic or electrophilic attack. The redox properties of the metal ion (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)) can also impart redox activity to the complex, which might be absent in the free ligand. The choice of lanthanide ions has been shown to lead to complexes with interesting photoluminescence properties. rsc.org

Future Research Directions and Academic Prospects

Exploration of Novel Synthetic Pathways and Analogues

The future development of 3-bromo-N'-(phenoxyacetyl)benzohydrazide as a therapeutic lead is contingent upon efficient and versatile synthetic strategies. While the classical synthesis involves the condensation of a benzohydrazide (B10538) with an acyl chloride or aldehyde, future research should focus on optimizing these conditions and exploring novel methodologies. nih.govbiointerfaceresearch.com The synthesis of hydrazides can be achieved through various routes, often starting from esters, anhydrides, or acyl chlorides, with yields ranging from low to excellent depending on the specific substrates and conditions. mdpi.com

The exploration of greener synthetic routes, such as using water as a solvent or employing ultrasonication, could lead to more efficient and environmentally benign processes. biointerfaceresearch.comderpharmachemica.com Furthermore, the development of one-pot synthesis protocols would streamline the production of analogues, facilitating rapid library generation for screening purposes.

A crucial research avenue is the systematic synthesis of analogues to establish structure-activity relationships (SAR). Modifications can be introduced at three key positions:

The Benzohydrazide Ring: Introducing different substituents (e.g., electron-donating or withdrawing groups) on the 3-bromo-phenyl ring to modulate electronic properties and binding interactions.

The Phenoxyacetyl Moiety: Altering the substitution pattern on the phenoxy ring to influence lipophilicity and target engagement.

The Hydrazide Linker: Replacing the phenoxyacetyl group with other aromatic or heterocyclic moieties to explore diverse chemical space and target interactions.

Table 1: Summary of Potential Synthetic Approaches for Hydrazide Derivatives

| Method | Reactants | Key Features | Reference |

| Classical Condensation | Acid Hydrazide + Aldehyde/Ketone | Standard method, often straightforward. | nih.gov |

| From Esters | Ester + Hydrazine (B178648) Hydrate (B1144303) | Common and effective for creating the initial hydrazide. | mdpi.combiointerfaceresearch.com |

| From Acyl Chlorides | Acyl Chloride + Hydrazine | Highly reactive, suitable for various substrates. | mdpi.com |

| Vilsmeier-Haack Reaction | o-hydroxyacetophenone + DMF/POCl₃ | Used for creating precursors like 3-formylchromone for further reaction. | mdpi.com |

| Hypervalent Iodine Mediation | Sodium Sulfinate + Hydrazine | Offers a method for synthesizing sulfonyl hydrazides. | rsc.org |

Identification of Undiscovered Biological Targets and Pathways

The hydrazide scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide array of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. mdpi.comresearchgate.netnih.gov While the specific biological profile of this compound is not extensively documented, its structural elements suggest it may interact with a variety of biological targets.

Future research should prioritize screening this compound and its newly synthesized analogues against a diverse panel of biological targets. Based on the activities of related benzohydrazide and hydrazone derivatives, promising areas for investigation include:

Anticancer Activity: Many hydrazide derivatives have shown potent growth-inhibitory potential against various human cancer cell lines, such as breast cancer (MDA-MB-231) and colon carcinoma (HCT-116). mdpi.comresearchgate.net Potential targets could include receptor tyrosine kinases like c-Met or other enzymes involved in cancer cell proliferation. nih.gov

Antimicrobial and Antifungal Activity: Hydrazones have been successfully developed as agents against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans. nih.gov

Neurodegenerative Diseases: Recently, benzohydrazide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The structural features of this compound make it a candidate for investigation in this area.

Table 2: Investigated Biological Activities of Structurally Related Hydrazide Compounds

| Biological Activity | Example Compound Class | Cell Line / Organism | Reference |

| Anticancer | N-substituted benzimidazole (B57391) chalcones | MDA-MB-231 (Breast Cancer) | researchgate.net |

| Anti-Alzheimer's | 2-(benzamido) benzohydrazide derivatives | AChE / BChE enzymes | nih.gov |

| Antimycobacterial | Isonicotinoylhydrazones | M. tuberculosis H37Rv | nih.gov |

| Antimicrobial | 4-fluorobenzoic acid hydrazide derivatives | S. aureus, E. coli, C. albicans | nih.gov |

| Anti-inflammatory | Naphthyl-N-acylhydrazone derivatives | p38α MAPK inhibitors | biointerfaceresearch.com |

| Anti-nematode | Dichloro-N'-[4-(hydroxyimino)...]benzohydrazide | Cucumber roots (gall formation) | biointerfaceresearch.com |

Advanced Computational Modeling for Lead Optimization

To accelerate the drug discovery process and rationalize the design of more potent analogues, advanced computational modeling is indispensable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide profound insights into how this compound and its derivatives interact with biological targets at a molecular level. nih.gov

Future computational work should focus on:

Molecular Docking: Once potential biological targets are identified (as per section 8.2), molecular docking studies can predict the binding poses and affinities of this compound and its analogues within the target's active site. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. derpharmachemica.comresearchgate.net

3D-QSAR Studies: By correlating the 3D structural features of a series of analogues with their biological activity, 3D-QSAR models can be built. These models can predict the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward molecules with higher potency. nih.gov

ADMET Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. This in silico screening helps to prioritize compounds with favorable drug-like properties for further development, reducing late-stage attrition. For example, parameters like lipophilicity (ClogD) and polarizability can be calculated to estimate properties like CNS penetration. nih.gov

Development of Multi-Target Directed Ligands

The "one molecule, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The development of Multi-Target Directed Ligands (MTDLs), single compounds designed to interact with multiple targets, offers a promising therapeutic strategy. nih.gov This approach can lead to enhanced efficacy and a lower propensity for drug resistance. nih.gov

The this compound scaffold is an excellent starting point for designing MTDLs. Its distinct chemical regions can be functionalized to incorporate pharmacophores known to interact with different targets. For instance, in the context of cancer therapy, one could design an analogue that simultaneously inhibits a tyrosine kinase (like c-Met) and a vascular endothelial growth factor receptor (VEGFR), a strategy that has shown synergistic antitumor effects. nih.gov Similarly, for Alzheimer's disease, a single molecule could be engineered to inhibit both cholinesterases and modulate pathways like glycogen (B147801) synthase kinase-3 beta (GSK-3β). nih.gov

Integration with Advanced Biological Screening Platforms (in vitro, cell-based)

The successful implementation of the aforementioned research directions culminates in the rigorous biological evaluation of the newly designed and synthesized compounds. Future efforts must integrate advanced and high-throughput biological screening platforms to efficiently profile the activity of the this compound analogues.

This involves a tiered approach:

In Vitro Enzyme Assays: Initial screening should involve cell-free assays to determine the direct inhibitory activity of compounds against purified target enzymes (e.g., kinases, cholinesterases). nih.govnih.gov This provides clean data on target engagement and potency (e.g., IC₅₀ values).

Cell-Based Assays: Compounds showing promise in vitro must be evaluated in relevant cell-based models. This includes cytotoxicity assays against cancer cell lines, antimicrobial susceptibility testing against a panel of pathogens, and functional assays in neuronal cells to assess neuroprotective effects. researchgate.netmdpi.comnih.gov These assays provide crucial information on cell permeability, cellular efficacy, and potential toxicity.

Mechanism of Action Studies: For the most promising lead compounds, further studies are required to elucidate their precise mechanism of action. This can involve techniques like Western blotting to analyze protein expression levels, quantitative PCR to measure gene expression changes, and cell cycle analysis to understand the effects on cell proliferation. nih.gov

By systematically applying these modern research and development strategies, the full therapeutic potential of this compound can be thoroughly explored, paving the way for the creation of a new generation of potent and selective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.